

Ascaroside#18: A Deep Dive into its Chemical Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: *Ascr#18*

Cat. No.: *B15561785*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ascaroside#18 (**Ascr#18**) has emerged as a significant signaling molecule in the intricate chemical language of nematodes, with profound implications for plant immunity and defense. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Ascr#18**, tailored for professionals in research and drug development.

Chemical Structure

Ascr#18 is a member of the ascaroside family of glycolipids, which are evolutionarily conserved nematode pheromones.^{[1][2]} The fundamental structure of ascarosides consists of a 3,6-dideoxysugar, ascarylose, linked to a fatty acid-derived side chain.^[2]

Based on its chemical formula, C₁₇H₃₂O₆, and molecular weight of 332.43 g/mol, the precise chemical structure of **Ascr#18** has been elucidated.^{[3][4]} Its unique identity is defined by the specific length and modifications of the fatty acid side chain attached to the ascarylose sugar moiety.

Key Structural Features:

- Core Moiety: L-ascarylose, a 3,6-dideoxy-L-arabino-hexose.
- Side Chain: An 11-carbon carboxylic acid chain.

- Linkage: The ascarylose sugar is attached to the penultimate (ω -1) carbon of the fatty acid side chain.[2]

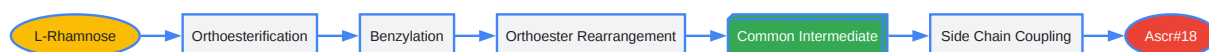
The canonical SMILES representation of **Ascr#18** is: C--INVALID-LINK----INVALID-LINK--O)[C@@H]1O">C@@HCCCCCCCCC(O)=O[5][6]

Chemical Synthesis

A modular and scalable synthetic route to ascarosides, including **Ascr#18**, has been developed, enabling the production of these molecules for research and potential applications.[7] The synthesis strategically utilizes commercially available L-rhamnose as a starting material.

A key feature of this synthetic approach is a four-step, scalable synthesis of a common intermediate, which then allows for the divergent synthesis of various ascarosides.[7] This modularity is crucial for producing a range of ascarosides to probe their structure-activity relationships.

Conceptual Synthesis Workflow:



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Caption: Modular synthesis of **Ascr#18** from L-rhamnose.

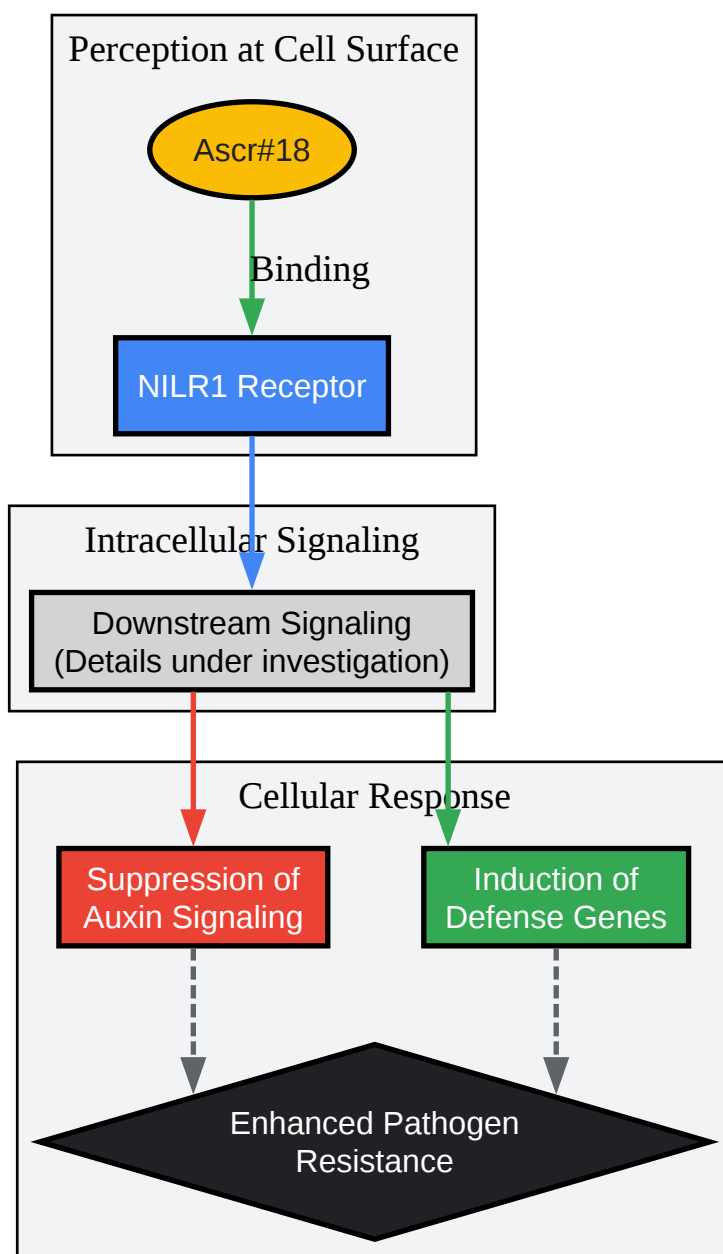
Biological Activity and Signaling Pathway

Ascr#18 functions as a potent elicitor of plant defense responses, acting as a nematode-associated molecular pattern (NAMP).[2] Plants recognize **Ascr#18**, triggering a signaling cascade that leads to enhanced resistance against a broad spectrum of pathogens, including bacteria, fungi, and nematodes.[3][8]

The perception of **Ascr#18** in plants is mediated by the leucine-rich repeat receptor kinase NILR1. This recognition initiates a downstream signaling pathway that is largely independent of the classical defense hormones, salicylic acid (SA) and jasmonic acid (JA), in the initial stages.

Instead, **Ascr#18** signaling prominently involves the suppression of auxin signaling, a key phytohormone that nematodes often manipulate to facilitate their infection.[2]

Ascr#18 Signaling Pathway in Plants:



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Caption: **Ascr#18** perception and downstream signaling in plants.

Quantitative Data on Biological Activity

The biological activity of **Ascr#18** has been quantified in several studies, demonstrating its potent effects on plant gene expression and pathogen resistance.

Table 1: Effect of **Ascr#18** on Defense-Related Gene Expression in Plants

Plant Species	Gene	Treatment	Fold Change (vs. Control)	Reference
Arabidopsis thaliana	PR1	1 µM Ascr#18	~2.5	[7]
Arabidopsis thaliana	PDF1.2	1 µM Ascr#18	~3.0	[7]
Arabidopsis thaliana	LOX2	1 µM Ascr#18	~4.0	[7]
Arabidopsis thaliana	AOS	1 µM Ascr#18	~3.5	[7]
Triticum aestivum (Wheat)	PAL	1 µM Ascr#18 + P. triticina	Increased vs. pathogen alone	[9]
Triticum aestivum (Wheat)	Chitinase 3	1 µM Ascr#18 + P. triticina	Increased vs. pathogen alone	[9]

Table 2: Effect of **Ascr#18** on Pathogen and Pest Resistance

Plant Species	Pathogen/Pest	Treatment	Reduction in Disease/Infection	Reference
Arabidopsis thaliana	Pseudomonas syringae pv. tomato DC3000	1 μ M Ascr#18	Significant reduction in bacterial growth	[9]
Triticum aestivum (Wheat)	Puccinia triticina	1 μ M Ascr#18	55% to >80% reduction in rust pustules	[9]
Arabidopsis thaliana	Heterodera schachtii (Cyst Nematode)	10 nM Ascr#18	Significant reduction in female nematodes	[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of **Ascr#18**. Below are key experimental protocols cited in the literature.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis in Arabidopsis thaliana

This protocol is adapted from standard procedures for analyzing gene expression in **Ascr#18**-treated plants.[10][11][12]

Experimental Workflow:



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Caption: Workflow for qRT-PCR analysis of gene expression.

- **Plant Growth and Treatment:** *Arabidopsis thaliana* seedlings are grown under controlled conditions. For treatment, seedlings are exposed to a solution containing the desired concentration of **Ascr#18** (e.g., 1 μ M) or a mock control.
- **RNA Extraction:** Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the Trizol method. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
- **cDNA Synthesis:** First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- **qRT-PCR:** The qRT-PCR is performed using a real-time PCR system with SYBR Green or a probe-based detection method. Gene-specific primers for the target defense genes and a reference gene (e.g., ACTIN or UBIQUITIN) are used.
- **Data Analysis:** The relative expression of the target genes is calculated using the $2^{-\Delta\Delta C_t}$ method, normalizing to the expression of the reference gene.

Pseudomonas syringae* Growth Assay in *Arabidopsis thaliana

This protocol is used to quantify the effect of **Ascr#18** on bacterial pathogen resistance.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Plant Pre-treatment:** *Arabidopsis* plants are treated with **Ascr#18** or a mock solution, typically by soil drench or spray application, 24-48 hours prior to infection.
- **Bacterial Inoculation:** A suspension of *Pseudomonas syringae* pv. tomato DC3000 is prepared and its concentration is adjusted. Plants are inoculated by syringe infiltration or spray.
- **Bacterial Quantification:** At various time points post-inoculation (e.g., 0 and 3 days), leaf discs are collected from the inoculated leaves. The leaf discs are homogenized in a buffer, and serial dilutions of the homogenate are plated on appropriate growth media.

- **Data Analysis:** The number of colony-forming units (CFUs) is counted after incubation, and the bacterial growth in planta is calculated.

Puccinia triticina Infection Assay in Wheat

This protocol assesses the impact of **Ascr#18** on fungal pathogen resistance in a key crop species.^{[18][19][20][21][22]}

- **Plant Treatment:** Wheat seedlings are sprayed with a solution of **Ascr#18** or a mock control.
- **Fungal Inoculation:** Uredospores of *Puccinia triticina* are suspended in a non-phytotoxic oil or water with a surfactant and sprayed onto the treated wheat leaves.
- **Incubation:** The inoculated plants are incubated in a dew chamber to facilitate fungal germination and infection, followed by transfer to a greenhouse.
- **Disease Scoring:** After a period of incubation (e.g., 10-14 days), the number of rust pustules (uredinia) on the leaves is counted.
- **Data Analysis:** The reduction in the number of pustules in **Ascr#18**-treated plants compared to the control is calculated to determine the level of induced resistance.

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